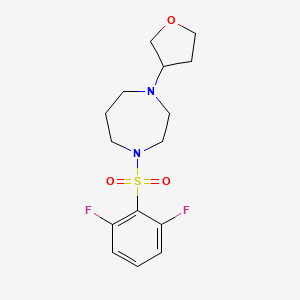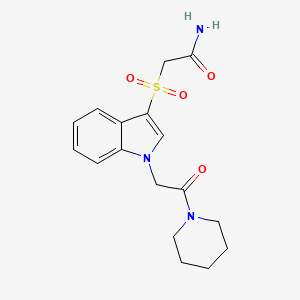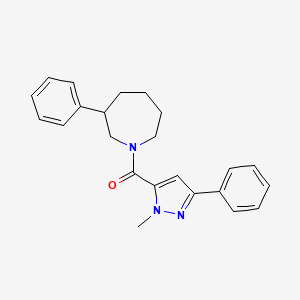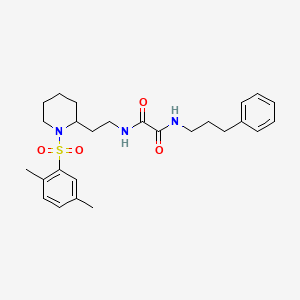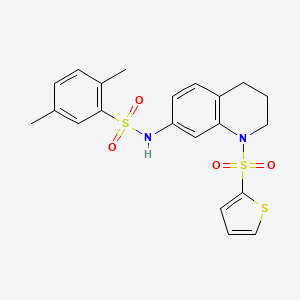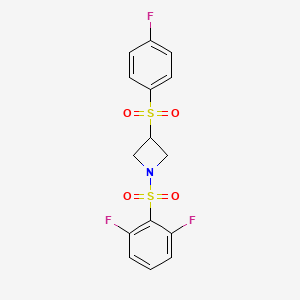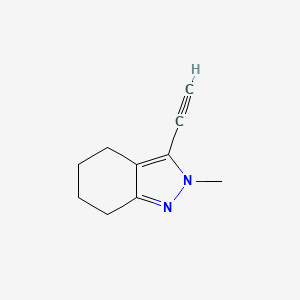![molecular formula C11H9ClF3NO5S B2867344 2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid CAS No. 344275-38-3](/img/structure/B2867344.png)
2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid” is a chemical compound with the CAS Number: 344275-38-3 . It has a molecular weight of 359.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClF3NO5S/c12-6-1-2-8 (7 (3-6)11 (13,14)15)16-9 (17)4-22 (20,21)5-10 (18)19/h1-3H,4-5H2, (H,16,17) (H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is solid in its physical form . It has a molecular weight of 359.71 . The InChI code for this compound provides information about its molecular structure .Scientific Research Applications
Catalysis and Green Chemistry
Sulfonic acid-functionalized materials, similar in functionality to the subject compound, are utilized as catalysts in green chemistry applications. For example, nano-Fe3O4 particles coated with sulfonic acid groups have been employed as magnetically separable catalysts for synthesizing acylals via direct condensation of aldehydes with acetic anhydride under solvent-free conditions. This approach emphasizes the importance of such functional groups in promoting environmentally friendly reactions with high efficiency and reusability, suggesting potential applications of our compound in catalysis and synthesis (Nemati, Golmohammadi Afkham, & Elhampour, 2014).
Synthesis of Organic Compounds
Compounds containing sulfonic acid groups are instrumental in the synthesis of various organic molecules. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide, starting from anilines and N-arylacrylamides, highlights the role of sulfonyl groups in facilitating complex organic reactions. This indicates potential uses of our subject compound in the synthesis of heterocyclic compounds and organic intermediates, leveraging its sulfonyl functionality for diverse chemical transformations (Liu, Zheng, & Wu, 2017).
Advanced Materials and Nanotechnology
The sulfonic acid group's ability to introduce acidity and catalytic functionality into materials has implications in nanotechnology and material science. For example, the development of metal-organic frameworks (MOFs) with sulfated aromatic linkers for acid catalysis and proton conductivity demonstrates the utility of sulfonic acid functionalities in creating materials with specific electronic and structural properties. This suggests potential research applications of our compound in modifying materials for catalysis, energy storage, and conversion technologies (Goesten et al., 2011).
Organic and Medicinal Chemistry
Sulfonates and related compounds play significant roles in organic synthesis and medicinal chemistry. Their involvement in reactions such as the selective fluorination of steroids or the synthesis of complex organic molecules underlines the importance of sulfonic acid derivatives in designing pharmacologically active compounds and synthetic intermediates. This points to potential applications in drug discovery, pharmaceutical synthesis, and the development of novel therapeutic agents (Pennington, Resnati, & Desmarteau, 1992).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , which indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include measures to take in case of exposure or if the compound is mishandled .
properties
IUPAC Name |
2-[2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl]sulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO5S/c12-6-1-2-8(7(3-6)11(13,14)15)16-9(17)4-22(20,21)5-10(18)19/h1-3H,4-5H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWORPGTZGTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2867263.png)
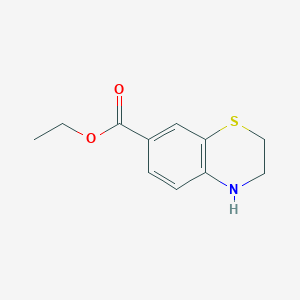
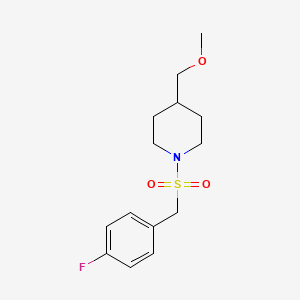
![4-[butyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867266.png)
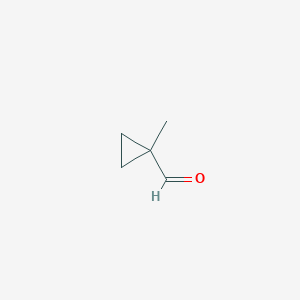
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2867272.png)
